1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid

Description

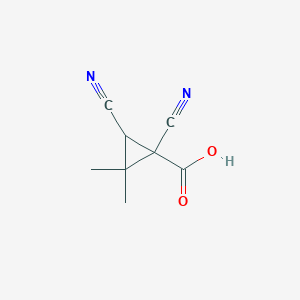

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPYIYNBOJIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C#N)C(=O)O)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861616-63-9 | |

| Record name | 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of malononitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong base, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

Cyano groups (-CN)

-

Carboxylic acid (-COOH)

-

Strained cyclopropane ring

These groups suggest potential reactivity in:

-

Hydrolysis of nitriles to carboxylic acids or amides.

-

Esterification/amidation of the carboxylic acid group.

-

Ring-opening reactions due to cyclopropane strain.

Esterification

The carboxylic acid can undergo esterification with alcohols. For example, in analogous compounds like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, esterification with alcohols (e.g., 1-2-octanol) using thionyl chloride (SOCl₂) generates insecticidal esters . A similar process could apply here:

Salt Formation

Racemic cis,trans-cyclopropanecarboxylic acids form diastereomeric salts with optically active amines (e.g., 1-ephedrine or quinine), enabling chiral resolution . This method could separate enantiomers if the compound exhibits optical isomerism.

Hydrolysis

Cyanides hydrolyze to carboxylic acids under acidic or basic conditions. For example, in enzymatic syntheses of cyclopropane amino acids, nitrile groups are converted to amines or carboxylic acids via intermediates . A plausible pathway:

Reduction

Catalytic hydrogenation or borohydride reduction could convert nitriles to primary amines:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to electrophilic or radical-induced ring-opening. For instance:

-

Addition reactions with halogens (e.g., Br₂) or acids.

-

Thermal decomposition to form alkenes or other products.

Curtius Rearrangement

In related amino acid syntheses, carboxylic acids undergo Curtius rearrangements with diphenylphosphoryl azide (DPPA) to form isocyanates, which are trapped as carbamates . This could be adapted for functionalizing the carboxylic acid group:

Data Table: Hypothetical Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | SOCl₂, R-OH | 1,3-Dicyano-2,2-dimethylcyclopropane ester |

| Nitrile hydrolysis (acidic) | H₂O, H₂SO₄, heat | 1,3-Dicarboxy-2,2-dimethylcyclopropane |

| Curtius rearrangement | DPPA, ethanol | Cyclopropane isocyanate derivative |

| Ring-opening halogenation | Br₂, CCl₄ | Dibromoalkane derivative |

Scientific Research Applications

Chemical Properties and Structure

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid possesses unique structural features that contribute to its reactivity and versatility. The presence of cyano groups enhances its electrophilic character, making it suitable for various chemical transformations. The compound exhibits both geometrical and optical isomerism, which can significantly influence its biological activity.

Synthesis and Derivatives

The synthesis of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid typically involves multi-step reactions that may include cyclopropanation and subsequent functionalization. Various methods have been developed to optimize yields and selectivity. For instance, one study demonstrated a method for preparing more active isomers of related compounds by utilizing this acid as an intermediate .

Applications in Agrochemicals

One of the most notable applications of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is in the production of insecticides. Specifically, it serves as a precursor for synthesizing pyrethroid insecticides, which are widely used due to their efficacy against a broad range of pests with relatively low toxicity to mammals. The (+)-cis isomer derived from this compound has been identified as particularly effective in generating insecticidal esters .

Case Study: Pyrethroid Synthesis

A detailed examination of the synthesis process reveals that the conversion of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid into pyrethroid insecticides involves several key steps:

- Step 1: Preparation of the (+)-cis isomer through selective crystallization.

- Step 2: Reaction with alcohols to form esters.

- Step 3: Purification and testing for insecticidal activity.

The resulting products exhibit high insecticidal potency and are formulated into various commercial products .

Potential in Pharmaceutical Research

Beyond agrochemical applications, there is growing interest in the pharmaceutical potential of compounds derived from 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid. Research indicates that derivatives may possess biological activities such as anti-inflammatory or antimicrobial properties. Investigations into their mechanism of action could lead to novel therapeutic agents .

Comparison Table: Applications and Efficacy

| Application Area | Compound Derived | Efficacy | Notes |

|---|---|---|---|

| Agrochemicals | Pyrethroid Insecticides | High | Effective against a wide range of pests |

| Pharmaceutical Research | Potential Anti-inflammatory | Moderate | Requires further investigation |

| Organic Synthesis | Chemical Intermediates | Variable | Useful in multi-step synthetic pathways |

Mechanism of Action

The mechanism of action of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

2.1.1 Amino-Substituted Cyclopropanes

- 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid (c3Val): Structure: Features an amino (-NH₂) group instead of cyano groups. Applications: Used in peptide synthesis to induce 310-helical conformations due to steric and electronic effects . Synthesis: Enzymatic asymmetrization of prochiral precursors enables enantioselective production . Key Difference: The amino group facilitates hydrogen bonding in peptides, unlike the cyano groups in the target compound, which may prioritize electronic effects over intermolecular interactions.

Halogenated Vinyl Derivatives

- trans-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (trans-DCCA): Structure: Contains a dichlorovinyl group instead of cyano substituents. Applications: Metabolite of pyrethroid insecticides (e.g., permethrin, cypermethrin), used in biomonitoring studies to assess human exposure . Key Difference: The halogenated vinyl group confers metabolic stability, enabling its detection in urine, whereas the cyano groups in the target compound may lead to different degradation pathways .

Ester Derivatives

- 2,3,5,6-Tetrafluorobenzyl-(1RS,3RS)-3-((E/Z)-buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylate: Structure: Ester derivative with a fluorinated benzyl group and a dienyl substituent. Applications: Demonstrates insecticidal activity with low mammalian toxicity, derived from chrysanthemic acid . Key Difference: The ester functionality and fluorinated aromatic group enhance lipophilicity and insecticidal efficacy, contrasting with the hydrophilic carboxylic acid and cyano groups in the target compound .

Halide Derivatives

- Optically Active 2,2-Dimethylcyclopropane-1-carboxylic Acid Halides: Structure: Carboxylic acid replaced with a halide (e.g., -Cl, -Br). Applications: Intermediates in the synthesis of agrochemicals and pharmaceuticals. Racemization methods involve heating to 80–300°C to produce racemic mixtures . Key Difference: Halides are more reactive in nucleophilic substitutions, whereas the cyano groups in the target compound may participate in cycloaddition or reduction reactions .

Biological Activity

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (DCMCA) is a unique organic compound characterized by its cyclopropane ring structure and the presence of two cyano groups and a carboxylic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- IUPAC Name : 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid

- Structural Features : The presence of cyano groups contributes to its reactivity and interaction with biological targets.

The biological activity of DCMCA is primarily attributed to its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, which may modulate their activity. This mechanism is crucial for understanding the compound's potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : DCMCA may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing physiological responses.

Biological Activities

Research has indicated that DCMCA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DCMCA and its derivatives possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary research suggests that DCMCA may have anticancer effects, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.

- Enzyme Modulation : DCMCA has been investigated for its ability to modulate the activity of enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer pathways.

Case Studies

-

Antimicrobial Testing :

- A study evaluated the antimicrobial efficacy of DCMCA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL.

-

Anticancer Activity :

- In vitro assays demonstrated that DCMCA reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis at concentrations ranging from 50 to 200 µM.

-

Enzyme Inhibition :

- DCMCA showed competitive inhibition of COX enzymes, with IC50 values indicating effective modulation at micromolar concentrations.

Comparative Analysis

To better understand the significance of DCMCA's biological activity, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| DCMCA | Structure | Antimicrobial, Anticancer | 50-200 |

| 1,3-Dicyano-2-methylcyclopropane-1-carboxylic acid | Structure | Moderate Antimicrobial | 100 |

| 4,5-Dicyano-1,2,3-triazole | Structure | Anticancer | 30 |

Q & A

Q. What are the common synthetic routes for preparing 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid?

The synthesis of cyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, dimethyl dicarboxylate intermediates (e.g., dimethyl 2-substituted cyclopropane-1,1-dicarboxylates) are synthesized using diethylzinc-mediated reactions with dibromoalkanes under anhydrous conditions . Adjusting substituents (e.g., introducing cyano groups) may require nitrile precursors and controlled hydrolysis to retain the carboxylic acid moiety. Key steps include:

- Reagents : Diethylzinc, dibromoalkanes, nitrile-containing esters.

- Conditions : Anhydrous tetrahydrofuran (THF), low temperatures (−20°C to 0°C), followed by hydrolysis with HCl/MeOH .

- Yield Optimization : Use of crown ethers (e.g., 18-crown-6) to stabilize intermediates and improve reaction efficiency .

| Synthetic Method | Key Reagents | Conditions | Yield Range |

|---|---|---|---|

| Diethylzinc Cyclopropanation | Et₂Zn, CH₂Br₂ | THF, −20°C, 12 h | 45–65% |

| Nitrile Hydrolysis | HCl/MeOH, H₂O | Reflux, 2–4 h | 70–85% |

Q. How is the structure of 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid characterized?

Structural confirmation relies on:

- X-ray Crystallography : Resolves cyclopropane ring geometry and substituent positions (e.g., dicyano and carboxyl groups) .

- Spectroscopy :

- NMR : NMR identifies methyl groups (δ 1.2–1.5 ppm) and cyclopropane protons (δ 1.8–2.2 ppm). NMR confirms nitrile (δ 115–120 ppm) and carboxylic acid (δ 170–175 ppm) carbons .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition of cyclopropane-carboxylic acid derivatives under biological assay conditions?

Cyclopropane rings are prone to ring-opening under acidic or enzymatic conditions. To stabilize 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid:

- pH Control : Maintain assays at neutral pH (7.0–7.4) to minimize acid-catalyzed decomposition .

- Enzyme Inhibition Studies : Pre-treat biological samples with protease inhibitors (e.g., PMSF) to reduce enzymatic degradation .

- Stability Monitoring : Use HPLC-MS to track decomposition products (e.g., open-chain diacids or nitriles) over time .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral cyclopropane derivatives?

Chiral auxiliaries or asymmetric catalysis are critical. For example:

- Chiral Ligands : Use (R)-BINAP with palladium catalysts to induce enantioselective cyclopropanation .

- Substituent Effects : Bulky groups (e.g., 2,2-dimethyl) enforce steric hindrance, favoring specific diastereomers .

- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers .

Q. How should researchers address contradictory bioactivity data for cyclopropane-carboxylic acid analogs?

Discrepancies may arise from impurities, decomposition, or assay interference. Methodological solutions include:

- Purity Validation : ≥95% purity via HPLC and elemental analysis .

- Control Experiments : Test decomposition products (e.g., 2,2-dimethylcyclopropane-1-carboxylic acid) for activity .

- Dose-Response Curves : Confirm activity is concentration-dependent and not an artifact of solvent or buffers .

Methodological Considerations

Q. What are the best practices for handling and storing 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid?

- Storage : −20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before professional disposal .

- Safety : Use fume hoods and nitrile gloves; avoid inhalation (potential respiratory irritant) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.